molecular formula C17H21N3O3S B5796555 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

Cat. No. B5796555
M. Wt: 347.4 g/mol
InChI Key: UEWLTXCPUHQFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A is not fully understood, but it is believed to act on the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has been shown to inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. It has also been found to have anti-diabetic effects, improving glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A in lab experiments is its specificity for the NF-κB signaling pathway, making it a useful tool for studying the role of this pathway in various biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as a tool for studying the NF-κB signaling pathway and its role in various biological processes. Additionally, there is a need for the development of more efficient synthesis methods for 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A to facilitate its use in research and potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A is a chemical compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for the NF-κB signaling pathway makes it a useful tool for studying this pathway in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoyl chloride with pyrrolidine, followed by reduction of the nitro group and subsequent reaction with 3,5-dimethyl-1H-pyrazole-1-sulfonyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-6-7-15(17(21)20-14(3)10-13(2)18-20)11-16(12)24(22,23)19-8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLTXCPUHQFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole

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